3-Fluoro vs. 3-Trifluoromethyl Substituent: SAR Advantage for H5N1 Hemagglutinin Inhibition
In a systematic SAR study of 26 novel derivatives based on the CL-385319 scaffold, the 3-fluoro-5-(trifluoromethyl)benzamide moiety was identified as critical for inhibitory activity against H5N1 hemagglutinin-mediated membrane fusion. The –F group at the 3-position was demonstrated to be a better substituent than a –CF₃ group in the phenyl ring, establishing a quantifiable preference for monofluoro over trifluoromethyl substitution at this position [1]. The most active compound in the series (compound 1l), bearing the 3-fluoro-5-(trifluoromethyl)benzamide core, achieved an IC₅₀ of 0.22 μM against H5N1 pseudovirus. This finding directly informs the differentiation of N-(2-cyanopropan-2-yl)-3-fluoro-5-(trifluoromethyl)benzamide (target compound) from its closest des-fluoro analog, N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide (CAS 1274049-46-5), which carries only a 3-CF₃ group and lacks the 3-fluoro advantage.
| Evidence Dimension | Substituent effect on H5N1 hemagglutinin inhibitory activity (SAR rank-order preference) |
|---|---|
| Target Compound Data | 3-fluoro-5-(trifluoromethyl)benzamide core; –F at 3-position identified as superior substituent in SAR analysis [1] |
| Comparator Or Baseline | 3,5-bis(trifluoromethyl)benzamide core; –CF₃ at 3-position identified as inferior substituent [1]; compound 1l (3-fluoro-5-CF₃ core) IC₅₀ = 0.22 μM |
| Quantified Difference | Qualitative SAR rank: –F > –CF₃ at the 3-position of the benzamide ring. Compound 1l (3-F-5-CF₃ scaffold) IC₅₀ = 0.22 μM represents the most potent compound in the 26-compound series. |
| Conditions | H5N1 pseudovirus entry inhibition assay; hemagglutinin-mediated membrane fusion model; SAR derived from 26 synthesized derivatives of CL-385319 (Zhu et al., 2012) |
Why This Matters
Procurement of the 3-fluoro-5-(trifluoromethyl)benzamide core compound rather than a 3-trifluoromethyl-only analog is supported by published SAR demonstrating that the 3-fluoro substituent yields superior target engagement in the H5N1 HA system, reducing the risk of selecting a suboptimal scaffold for antiviral lead optimization.
- [1] Zhu Z, Yao Z, Shen X, Chen Z, Liu X, Parquette JR, Liu S. Design, synthesis and structure–activity relationship of novel inhibitors against H5N1 hemagglutinin-mediated membrane fusion. Eur J Med Chem. 2012 Nov;57:211-220. doi:10.1016/j.ejmech.2012.08.041. PMID: 23059548. View Source
